Ethyl (S)-3-hydroxybutyrate
Ethyl (S)-3-hydroxybutyrate
Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992)
Ethyl 3-hydroxybutyrate is the fatty acid ethyl ester of 3-hydroxybutyric acid. It has a role as a metabolite. It is functionally related to a 3-hydroxybutyric acid.
Ethyl 3-hydroxybutyrate is a natural product found in Camellia sinensis, Opuntia ficus-indica, and Aeromonas veronii with data available.
ethyl 3-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Ethyl 3-hydroxybutyrate is the fatty acid ethyl ester of 3-hydroxybutyric acid. It has a role as a metabolite. It is functionally related to a 3-hydroxybutyric acid.
Ethyl 3-hydroxybutyrate is a natural product found in Camellia sinensis, Opuntia ficus-indica, and Aeromonas veronii with data available.
ethyl 3-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
56816-01-4
VCID:
VC21069909
InChI:
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
SMILES:
CCOC(=O)CC(C)O
Molecular Formula:
C6H12O3
Molecular Weight:
132.16 g/mol
Ethyl (S)-3-hydroxybutyrate
CAS No.: 56816-01-4
Cat. No.: VC21069909
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992) Ethyl 3-hydroxybutyrate is the fatty acid ethyl ester of 3-hydroxybutyric acid. It has a role as a metabolite. It is functionally related to a 3-hydroxybutyric acid. Ethyl 3-hydroxybutyrate is a natural product found in Camellia sinensis, Opuntia ficus-indica, and Aeromonas veronii with data available. ethyl 3-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 56816-01-4 |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | ethyl 3-hydroxybutanoate |
| Standard InChI | InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 |
| Standard InChI Key | OMSUIQOIVADKIM-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)C[C@H](C)O |
| SMILES | CCOC(=O)CC(C)O |
| Canonical SMILES | CCOC(=O)CC(C)O |
| Boiling Point | 338 °F at 760 mmHg (NTP, 1992) 170.00 to 175.00 °C. @ 760.00 mm Hg |
| Flash Point | 148 °F (NTP, 1992) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator